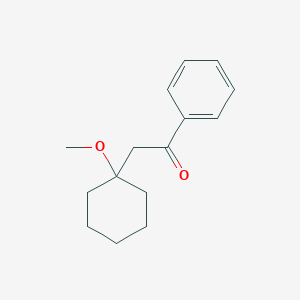
Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- is an organic compound with a complex structure that includes a phenyl group, a methoxycyclohexyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- typically involves the reaction of phenylacetone with methoxycyclohexane under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or cyclohexanone derivatives.
Reduction: Formation of 2-(1-methoxycyclohexyl)-1-phenylethanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(1-methylcyclohexyl)-
- Ethanone, 1-(1-methyl-3-cyclohexen-3-yl)
Uniqueness
Ethanone, 2-(1-methoxycyclohexyl)-1-phenyl- is unique due to the presence of the methoxycyclohexyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
526211-28-9 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(1-methoxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C15H20O2/c1-17-15(10-6-3-7-11-15)12-14(16)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChI Key |
ZKYNOIAIAIWUNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCC1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















